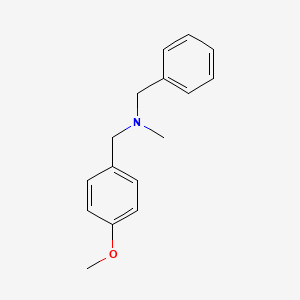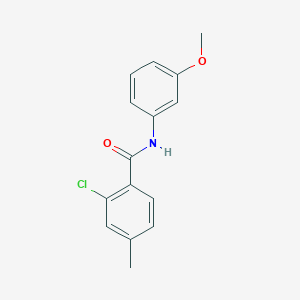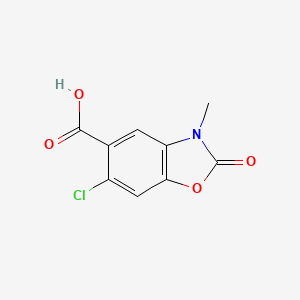![molecular formula C14H17F4NO3 B5885376 N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide, also known as TFPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is synthesized through a specific method that involves the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme that is involved in the production of leukotrienes, which are potent inflammatory mediators.
Biochemical and Physiological Effects:
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been shown to have significant biochemical and physiological effects. Studies have shown that the compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide inhibits the proliferation of tumor cells and induces apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide in lab experiments is its potent anti-inflammatory and antitumor properties. The compound is also stable and can be easily synthesized in the laboratory. However, one of the limitations of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide. One area of research is the development of new drugs based on N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide, which could lead to the development of more potent and selective inhibitors of COX-2 and 5-LOX. Additionally, the use of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide in combination with other drugs for the treatment of various diseases could be explored.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide involves the use of various reagents and solvents. In the initial step, cyclopentylamine is reacted with 2,2,3,3-tetrafluoropropyl chloroformate to form N-cyclopentyl-5-(2,2,3,3-tetrafluoropropyl)isoxazolidin-3-one. The resulting compound is then reacted with furfurylamine to form N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the development of new drugs for various diseases. N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been found to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-cyclopentyl-5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO3/c15-13(16)14(17,18)8-21-7-10-5-6-11(22-10)12(20)19-9-3-1-2-4-9/h5-6,9,13H,1-4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCSSRGAJKTIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)


![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)


![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)

![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)